4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol
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Overview
Description
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial applications. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol typically involves the formation of the pyrazole ring followed by the introduction of the butanol side chain. One common method involves the reaction of 3-amino-5-methylpyrazole with a suitable butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce various amine derivatives .
Scientific Research Applications
4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of new drugs .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: A precursor in the synthesis of 4-(3-Amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol.
4-Amino-3-methylpyrazole: Another pyrazole derivative with similar structural features.
5-Amino-3-methylpyrazole: A compound with similar reactivity and applications.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3-amino-5-methylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-8(9)10-11(6)4-3-7(2)12/h5,7,12H,3-4H2,1-2H3,(H2,9,10) |
InChI Key |
QPPQSZLLMYFQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)O)N |
Origin of Product |
United States |
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